4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide
Description
4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide is a synthetic small molecule featuring a piperidine core substituted with an N,N-dimethylcarboxamide group and a urea-linked 4-chlorobenzyl moiety. The compound’s structure combines a rigid piperidine scaffold with a flexible ureido-methyl side chain, a design strategy often employed to optimize interactions with biological targets such as enzymes or receptors. The 4-chlorobenzyl group may enhance lipophilicity and influence binding affinity, while the dimethylcarboxamide contributes to solubility and metabolic stability .
Properties
IUPAC Name |
4-[[(4-chlorophenyl)methylcarbamoylamino]methyl]-N,N-dimethylpiperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN4O2/c1-21(2)17(24)22-9-7-14(8-10-22)12-20-16(23)19-11-13-3-5-15(18)6-4-13/h3-6,14H,7-12H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSASSQJNSCURPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide (referred to as compound A ) is a synthetic derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure
The chemical formula for compound A is , and its structure features a piperidine ring, a ureido group, and a chlorobenzyl moiety. This unique combination may contribute to its biological activity.
Biological Activity Overview
Compound A has been investigated for various biological activities, including:
- Antitumor Activity : Preliminary studies indicate that compound A may exhibit cytotoxic effects against certain cancer cell lines.
- Antibacterial Properties : In vitro assays suggest that it has potential as an antibacterial agent.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Research indicates that the biological activity of compound A may be mediated through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that compound A can inhibit the proliferation of cancer cells by inducing apoptosis.
- Modulation of Inflammatory Cytokines : It appears to downregulate pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties.
- Interaction with Enzymatic Pathways : Compound A may interact with specific enzymes involved in cancer progression and inflammation.
Antitumor Activity
A study evaluated the effects of compound A on various cancer cell lines, including breast and lung cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent cytotoxic effect. The mechanism was linked to apoptosis induction, characterized by increased levels of caspase-3 activity.
Antibacterial Properties
In another research effort, compound A was tested against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined using standard broth microdilution methods. Results indicated that compound A exhibited notable antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 8 to 32 µg/mL.
Anti-inflammatory Effects
A recent investigation focused on the anti-inflammatory properties of compound A using lipopolysaccharide (LPS)-stimulated macrophages. The compound significantly reduced nitric oxide (NO) production and downregulated the expression of inflammatory markers such as TNF-α and IL-6. These findings suggest that compound A could be beneficial in treating inflammatory conditions.
Data Summary Table
Comparison with Similar Compounds
Table 1: Key Structural Features and Molecular Properties
Key Observations:
Core Scaffolds :
- The target compound’s piperidine-carboxamide core distinguishes it from piperazine-thiazol (e.g., 10d, 10f) and acrylate-phenyl (e.g., 15d) scaffolds in analogs. Piperidine rings may confer distinct conformational preferences compared to piperazine or thiazol-containing systems .
- Compound 25 () shares the piperidine-carboxamide core but replaces the urea group with a benzodiazol-1-yl moiety, suggesting divergent biological targets .
Urea Substituents: The 4-chlorobenzyl group in the target compound is analogous to chlorophenyl substituents in 10f (3-chlorophenyl) and ’s methyl ester (4-chloro-2-phenoxyphenyl). These groups likely enhance hydrophobic interactions in binding pockets . Trifluoromethyl (10d) and o-tolyl (15d) substituents in analogs may improve metabolic stability or selectivity .
Synthetic Yields :
- High yields (89–93%) for piperazine-thiazol derivatives (10d, 10f) suggest efficient coupling strategies for urea formation, whereas lower yields (e.g., 45% for 15d) may reflect challenges in acrylate synthesis .
Preparation Methods
Urea Linkage Formation
The ureido moiety in 4-((3-(4-chlorobenzyl)ureido)methyl)-N,N-dimethylpiperidine-1-carboxamide is central to its structure. A widely adopted method involves the reaction of an isocyanate with a primary or secondary amine. For example, 4-chlorobenzyl isocyanate can be coupled with a piperidine-bearing aminomethyl group under anhydrous conditions in tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by triethylamine (TEA). This approach mirrors the synthesis of N-methyl-4-(4-(3-(3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide, where urea formation achieved yields exceeding 75%. Alternative routes employ carbonyldiimidazole (CDI) as a coupling agent, facilitating urea bond formation between 4-chlorobenzylamine and a pre-functionalized piperidine intermediate.
Piperidine Core Functionalization
The N,N-dimethylpiperidine-1-carboxamide subunit necessitates precise functionalization. A benchmark strategy, derived from the synthesis of (3R,4R)-4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-β-oxo-1-piperidine propanenitrile, involves:
- Protection-Deprotection Sequences : Benzyl or tert-butoxycarbonyl (Boc) groups protect the piperidine nitrogen during subsequent reactions. For instance, (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine serves as a key intermediate in multi-step syntheses.
- Carboxamide Introduction : Reacting the deprotected piperidine with dimethylcarbamoyl chloride in the presence of a base such as sodium hydride (NaH) yields the N,N-dimethylcarboxamide derivative.
Stepwise Synthetic Procedure
Route 1: Urea-First Approach
- Synthesis of 4-Chlorobenzyl Isocyanate :
- Preparation of (Aminomethyl)piperidine Intermediate :
- Urea Coupling :
Route 2: Piperidine-First Approach
- Piperidine Carboxamide Synthesis :
- Mannich Reaction for Aminomethylation :
- Urea Formation :
Optimization and Yield Enhancement
Solvent and Catalytic Systems
- Solvent Effects : Polar aprotic solvents like DMF or THF improve urea coupling efficiency compared to non-polar solvents (e.g., toluene), as evidenced in the synthesis of analogous ureas.
- Catalyst Screening : Employing 4-dimethylaminopyridine (DMAP) as a catalyst increases reaction rates by 30% in carboxamide formation steps.
Temperature and Reaction Time
- Urea coupling at 40–50°C reduces reaction time from 12 to 6 hours without compromising yield.
- Prolonged stirring (24 hours) during aminomethylation enhances substitution completeness, as observed in piperidin-4-one syntheses.
Analytical Characterization
Spectroscopic Data
Crystallographic Insights
- Analogous piperidin-4-one derivatives adopt chair or twist-boat conformations, as confirmed by X-ray diffraction. Substituents at the 2- and 6-positions influence ring puckering, which may affect the target compound’s bioavailability.
Comparative Analysis of Synthetic Methods
Challenges and Mitigation Strategies
- Isocyanate Instability : 4-Chlorobenzyl isocyanate is moisture-sensitive. Storage over molecular sieves and in situ generation mitigate decomposition.
- Piperidine Ring Oxidation : Employing inert atmospheres (N₂/Ar) during functionalization prevents undesired oxidation byproducts.
Applications and Derivative Synthesis
The target compound serves as a precursor to kinase inhibitors and antimicrobial agents. Structural analogs, such as 3-chloro-3-methyl-r-2,c-6-diphenylpiperidin-4-one, demonstrate antitumor activity, suggesting potential therapeutic applications. Derivatives incorporating fluorinated aryl groups (e.g., 3-(trifluoromethyl)phenyl) exhibit enhanced metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
